Product packaging for 6-Bromoindolizine(Cat. No.:CAS No. 1499628-38-4)

6-Bromoindolizine

Cat. No.: B1380389
CAS No.: 1499628-38-4
M. Wt: 196.04 g/mol
InChI Key: SCLFBNCOSFBMKG-UHFFFAOYSA-N
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Description

6-Bromoindolizine is a high-purity chemical reagent belonging to the class of indolizines, which are fused bicyclic nitrogen heterocycles of significant interest in medicinal chemistry and materials science. This compound serves as a versatile synthetic building block. The bromine substituent offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of indolizine derivatives for structure-activity relationship (SAR) studies. Indolizine-based scaffolds are recognized for their potential in drug discovery, particularly as tools for biological applications. Recent investigations into functionalized indolizines highlight their promise as anticancer agents. Studies show that brominated indolizine derivatives can exhibit inhibitory activity against various human tumor cell lines, including lung cancer and glioblastoma, potentially through mechanisms such as binding to the colchicine site of tubulin to disrupt microtubule dynamics. The indolizine core is also valued in chemical biology for its fluorescent properties, enabling its use in the design of molecular probes and bioconjugates for affinity chromatography and target identification. The synthesis of indolizines often employs strategies such as 1,3-dipolar cycloaddition of pyridinium ylides to activated alkynes. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN B1380389 6-Bromoindolizine CAS No. 1499628-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFBNCOSFBMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromoindolizine and Positional Isomers

Classical and Established Synthetic Pathways to the Indolizine (B1195054) Core Relevant to Halogenation

A number of foundational reactions have been adapted for the synthesis of halogenated indolizines. These methods typically involve the reaction of a pyridine (B92270) derivative with a component that will form the five-membered ring.

Tschitschibabin Reaction Derivatives and Adaptations

The Tschitschibabin reaction, first reported in 1927, is a cornerstone of indolizine synthesis. jbclinpharm.org It traditionally involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-mediated cyclization of the resulting pyridinium (B92312) salt. jbclinpharm.orgchim.it This method is still a useful and practical approach for preparing 2-substituted indolizines. chim.it

To synthesize a 6-bromoindolizine via this pathway, a pyridine ring already bearing a bromine atom at the 5-position is typically employed. For instance, the reaction of 5-bromo-2-methylpyridine (B113479) with an α-haloketone would lead to a pyridinium salt, which upon treatment with a base, undergoes an intramolecular aldol-type condensation to yield the corresponding this compound derivative. The reaction mechanism is widely accepted to proceed through an addition-elimination pathway involving a σ-adduct intermediate. wikipedia.org

The general applicability of the Tschitschibabin reaction has been demonstrated in the synthesis of various substituted indolizines. chim.itsemanticscholar.org For example, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been used to synthesize 3-allylindolizines with high regio- and enantioselectivity. organic-chemistry.org While direct examples of this compound synthesis via the classic Tschitschibabin reaction are not extensively detailed in the provided results, the methodology's robustness with substituted pyridines, such as 5-bromo-2-methylpyridine, suggests its feasibility. rsc.orgchemicalbook.comgoogle.com The synthesis of sydnones heteroarylated with an indolizine ring has been achieved through the Tschitschibabin indolizine synthesis, starting from the corresponding sydnone-N-pyridinium bromides. beilstein-journals.orgbeilstein-journals.orgd-nb.info

Table 1: Examples of Tschitschibabin Reaction for Indolizine Synthesis

Pyridine ReactantCarbonyl ReactantProductReference
2-Alkylpyridinesα-Halo ketones2-Substituted indolizines chim.it
Pyridin-2-aminesChloroacetaldehydeImidazo[1,2-a]pyridines thieme-connect.de
Pyridin-2-aminesPhenacyl bromide2-Phenyl-substituted imidazo[1,2-a]pyridines thieme-connect.de
Pyridin-2-amines1,3-Dichloroacetone2-(Chloromethyl)imidazo[1,2-a]pyridines thieme-connect.de

1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a powerful and frequently used method for constructing the indolizine skeleton. chim.it This approach offers great structural diversity in the resulting indolizine products. chim.it

Pyridinium ylides, generated from the deprotonation of N-substituted pyridinium salts, readily react with electron-deficient alkynes and alkenes in a [3+2] cycloaddition manner to afford indolizine derivatives. chim.itrsc.org The reaction of a pyridinium salt with an alkene, often in the presence of an oxidizing agent, can lead to dialkyl 3-indolizine-1,2-dicarboxylates. researchgate.net For instance, the reaction of a pyridinium ylide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic example that yields polysubstituted indolizines. jbclinpharm.org

To obtain a this compound using this method, one would start with a 4-bromopyridinium salt. Deprotonation would generate the corresponding 4-bromopyridinium ylide, which can then be trapped by a suitable dipolarophile. The reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite as a nucleophile has been reported to produce a mixture of 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate and 3-ethyl 1,2-dimethyl 5-bromoindolizine-1,2,3-tricarboxylate. researchgate.net

Modern variations of the 1,3-dipolar cycloaddition often involve the in situ generation of the pyridinium ylide. chim.it This avoids the need to isolate the often-unstable ylide intermediate. A common approach is a one-pot, multi-component reaction where the pyridine, an α-halocarbonyl compound, and the dipolarophile are mixed together in the presence of a base. chim.it

A copper-catalyzed three-component reaction of pyridine, acetophenone, and a nitroolefin has been developed for the synthesis of indolizines. semanticscholar.org This reaction proceeds through the formation of an N-ylide intermediate which then undergoes a 1,3-dipolar cycloaddition with the nitroalkene. semanticscholar.org This methodology demonstrates high stereoselectivity and functional group tolerance. semanticscholar.org The synthesis of sydnone-indolizines connected through a keto group has been achieved by refluxing sydnone-N-pyridinium bromides in 1,2-epoxybutane (B156178) with an activated alkyne. beilstein-journals.orgd-nb.info

Table 2: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Pyridinium Ylide SourceDipolarophileCatalyst/ConditionsProduct TypeReference
Pyridinium salt + baseElectron-deficient alkyne/alkeneBasePolysubstituted indolizine jbclinpharm.orgchim.it
2-Chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromideDimethyl acetylenedicarboxylateTriethylphosphite5-Chloro/bromoindolizine tricarboxylate researchgate.net
Pyridine, acetophenoneNitroolefinCuBr, (NH4)2S2O8Trisubstituted indolizine semanticscholar.org
Sydnone-N-pyridinium bromidesActivated alkyneReflux in 1,2-epoxybutaneSydnone-indolizine beilstein-journals.orgd-nb.info
Reactions with Electron-Deficient Alkynes and Alkenes

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization and cycloisomerization reactions represent another significant strategy for the synthesis of the indolizine core. chim.it These methods often involve the formation of a key bond to close the five-membered ring from a suitably functionalized pyridine precursor.

One such approach is the cycloisomerization of 2-pyridyl-substituted propargylic substrates. chim.it This transformation can be efficiently mediated by various transition metals, including copper, silver, gold, palladium, and platinum. chim.it For instance, a copper-assisted cycloisomerization of alkynyl imines has been shown to be an efficient route to various fused heteroaromatic compounds, including indolizines. organic-chemistry.org Similarly, organocopper reagents can react with heterocyclic propargyl mesylates to produce N-fused heterocycles via an in situ generated allenyl intermediate. organic-chemistry.org

While direct examples leading specifically to this compound are not explicitly detailed, the versatility of these cycloisomerization reactions suggests their potential applicability by starting with a 5-bromo-substituted pyridine precursor.

Scholtz Reaction and its Modern Variants

The Scholtz reaction, one of the earliest methods for indolizine synthesis, involves the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.org This reaction initially produces a "picolide," which upon hydrolysis, yields the indolizine. jbclinpharm.org The structure of "picolide" was later identified as 1,3-diacetylindolizine. jbclinpharm.org

While the classical Scholtz reaction has its limitations, modern variants have expanded its scope. chim.it However, its application for the direct synthesis of halogenated indolizines like this compound is less common compared to methods like the Tschitschibabin reaction or 1,3-dipolar cycloadditions, which more readily accommodate pre-halogenated starting materials. The harsh conditions of the original Scholtz reaction may not be compatible with all functional groups, including halogens.

Targeted Synthesis of Bromoindolizine Derivatives

The introduction of a bromine atom at a specific position on the indolizine core is crucial for the further functionalization and development of novel compounds. Various synthetic strategies have been developed to achieve regioselective bromination.

Regioselective Halogenation Strategies

Regioselective halogenation allows for the precise placement of a bromine atom on the indolizine ring system. This control is essential for building molecular complexity and synthesizing specific target molecules.

Direct bromination of the indolizine core at the C-6 position is not a commonly reported or straightforward transformation. Generally, electrophilic substitution reactions on the indolizine ring favor the C-1 and C-3 positions of the electron-rich five-membered ring. usp.br Achieving direct bromination at the C-6 position of the six-membered ring would likely require specific directing groups or specialized reaction conditions that are not yet well-established in the literature for this particular position. In broader organic synthesis, direct halogenation of aryl compounds can sometimes be achieved through electrophilic aromatic substitution, but the regioselectivity is highly dependent on the electronic nature of the substrate and any existing substituents.

A successful strategy for introducing a halogen at the C-5 position involves a lithiation-mediated approach. This method takes advantage of the fact that indolizines can be deprotonated at the C-5 position by a strong base like n-butyllithium (n-BuLi). mdpi.com The resulting 5-lithioindolizine intermediate can then be quenched with an electrophilic bromine source to yield the 5-bromoindolizine derivative. mdpi.com

Research has demonstrated that 2-substituted indolizines can be selectively lithiated at the C-5 position, and subsequent reaction with various electrophiles can lead to novel indolizine derivatives. researchgate.net While direct bromination at C-5 using elemental bromine can be problematic, leading to abnormal reactions, the use of milder brominating agents with the lithiated intermediate has proven effective. mdpi.comresearchgate.net For instance, the reaction of indolizyl-5-lithium anions with α-bromo ketones or esters of α-bromo acids has been shown to result in selective bromination at the C-5 position. mdpi.com

Table 1: Examples of Lithiation-Mediated Bromination at C-5

Starting Indolizine Product Reference
2-phenylindolizine 5-bromo-2-phenylindolizine mdpi.com

This interactive table summarizes the successful synthesis of 5-bromoindolizine derivatives through a lithiation-mediated strategy.

A notable method for the synthesis of 1-bromoindolizines is through a copper-catalyzed dehydrogenative bromination. This process is part of a one-pot, three-component cascade reaction involving a pyridine, an α-acylmethylbromide, and maleic anhydride. nih.gov The reaction sequence proceeds through a 1,3-dipolar cycloaddition of a pyridinium ylide with maleic anhydride, followed by oxidative decarboxylation to form a 1-unsubstituted indolizine intermediate. nih.govthieme-connect.com This intermediate then undergoes a dehydrogenative bromination, catalyzed by copper chloride, to yield the 1-bromoindolizine. nih.govthieme-connect.comosi.lv This represents a significant example of a transition-metal-catalyzed direct dehydrogenative bromination of an indolizine at the C-1 position. nih.govresearchgate.net

Another approach involves an electrochemical method for the regioselective C–H sulfonylation–bromination of indolizines. rsc.orgrsc.org In this process, KBr serves as both the brominating agent and the electrolyte, leading to consecutive C3–H sulfonylation and C1–H bromination. rsc.orgrsc.org

Lithiation-Mediated Halogenation at C-5 Position

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including indolizines. Palladium-catalyzed reactions, in particular, have been instrumental in developing novel routes to bromoindolizine derivatives.

Palladium-catalyzed reactions offer a versatile platform for constructing the indolizine scaffold and introducing substituents with high regioselectivity. chim.it One such method involves a multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes, which is catalyzed by palladium. scispace.comnih.govrsc.orgnih.gov This reaction proceeds through the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with an alkyne to form the indolizine ring. scispace.comnih.gov By using a brominated pyridine as a starting material, this methodology can be adapted to produce bromo-substituted indolizines.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully applied to halo-substituted indolizines to introduce aryl groups. chim.it For example, 2-iodoindolizines, which can be prepared through iodine-mediated cyclization, are suitable substrates for Suzuki, Heck, and Sonogashira coupling reactions. chim.it This highlights the utility of bromoindolizines as key intermediates for further diversification.

A tandem one-pot palladium-catalyzed cross-coupling and cycloisomerization reaction has also been reported for the direct synthesis of indolizines. rsc.org This method utilizes organoindium reagents formed in situ and can be a potential route to access substituted indolizines, including bromo derivatives. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Bromoindolizine
5-Bromoindolizine
2-phenylindolizine
5-bromo-2-phenylindolizine
2-tert-butylindolizine
5-bromo-2-tert-butylindolizine
2-iodoindolizine
n-butyllithium
Pyridine
Maleic anhydride
Copper chloride

This interactive table lists all the chemical compounds mentioned throughout the article.

Copper-Catalyzed Indolizine Formation

Copper catalysis has proven to be a versatile and efficient tool for the synthesis of indolizine derivatives. These methods often involve the reaction of pyridine derivatives with various coupling partners. A notable copper-catalyzed approach is the synthesis of 1-bromoindolizines from pyridines. researchgate.netresearchgate.net Furthermore, copper(II)-catalyzed three-component reactions of acyl bromide, 1,4-naphthoquinone, and pyridine or isoquinoline (B145761) can lead to the formation of benzo[f]pyrido[1,2-a]indole-6,11-diones in high yields. acs.org This process proceeds through sp2–C–H difunctionalization of the naphthoquinone, followed by intramolecular cyclization and oxidative aromatization. acs.org

In the context of bromoindolizine synthesis, diethyl this compound-1,3-dicarboxylate has been synthesized using a copper/TEMPO catalytic system. nottingham.ac.uk Another significant copper-catalyzed method involves the intramolecular transannulation of a pyridotriazole core with an alkyne triple bond, catalyzed by CuBr2·SMe2, which allows for the synthesis of 6-substituted indolizines. rsc.org This method is complementary to other Lewis acid-catalyzed approaches. rsc.org Microwave-assisted copper-catalyzed synthesis of various heterocycles, including indolizine precursors, has also been explored, highlighting the efficiency of this energy source in promoting these reactions. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Bromoindolizine Derivatives
Starting Materials Catalyst/Reagents Product Yield Reference
Pyridine, α-acylmethylbromide, maleic anhydride Copper/TEMPO Diethyl this compound-1,3-dicarboxylate Moderate nottingham.ac.uk
Substituted pyridotriazole, alkyne CuBr2·SMe2 6-substituted indolizine Good to excellent rsc.org
Acyl bromide, 1,4-naphthoquinone, pyridine Copper(II) Benzo[f]pyrido[1,2-a]indole-6,11-dione High acs.org
Gold and Silver Catalysis in Indolizine Synthesis

Gold and silver catalysts have emerged as powerful tools for the synthesis of indolizines, often proceeding through the activation of alkynes. whiterose.ac.uk Gold-catalyzed synthesis of functionalized indoles can be achieved from N-allyl-2-alkynylanilines and α-diazo compounds, involving a 1,3-allyl migration. rsc.org While not directly producing this compound, these methods showcase the potential of gold catalysis in constructing the core indolizine structure, which could be subsequently halogenated. For instance, a one-pot gold/acid-catalyzed synthesis of indolo[1,2-a]quinolin-5(6H)-ones from 1-(2-ethynylphenyl)-1H-indoles has been reported, proceeding in good to excellent yields. unimi.it The mechanism involves gold-catalyzed oxidation of the triple bond followed by an acid-promoted intramolecular cyclization. unimi.it

Silver catalysis also plays a significant role in indolizine synthesis. whiterose.ac.uk Silver(I) salts are effective catalysts for the hydroamination of o-alkynylformimidates to produce indoles. whiterose.ac.uk A silver-catalyzed tandem heterocyclization/alkynylation of propargylic 1,4-diols has been developed to generate o-alkynyl indoles. whiterose.ac.uk Furthermore, a silver-catalyzed 1,3-dipolar cycloaddition/oxidative dehydrogenative aromatization tandem reaction provides a route to multisubstituted pyrroles, which are precursors for indolizine synthesis. researchgate.net Silver nitrate (B79036) has been used in the synthesis of N-2-azabicyclo[2.2.1]hept-5-en-3-ylcarbonyl]-8-bromoindolizine-6-carboxamide. googleapis.com A silver(I) triflate-catalyzed post-Ugi assembly of pyrazolo[1,5-a] acs.orgfigshare.comdiazepine scaffolds also highlights the utility of silver in complex heterocyclic synthesis. beilstein-journals.org

Table 2: Gold and Silver-Catalyzed Reactions Relevant to Indolizine Synthesis
Catalyst Reaction Type Starting Materials Product Type Reference
Gold(I) Cycloisomerization/Hydrolysis Chiral enynyl esters Chiral cyclopentadienyl (B1206354) esters nih.gov
Gold/Acid Oxidation/Intramolecular Cyclization 1-(2-Ethynylphenyl)-1H-indoles Indolo[1,2-a]quinolin-5(6H)-ones unimi.it
Silver(I) Triflate Post-Ugi Heteroannulation Pyrazole-tethered propargylamides Pyrazolo[1,5-a] acs.orgfigshare.comdiazepines beilstein-journals.org
Silver(I) Tandem Heterocyclization/Alkynylation Propargylic 1,4-diols o-Alkynyl indoles whiterose.ac.uk
Silver Nitrate Multistep Synthesis - 8-bromoindolizine-6-carboxamide derivative googleapis.com

Radical-Induced Synthetic Methodologies

Radical chemistry offers a powerful and alternative approach to the synthesis of indolizine derivatives, often characterized by high efficiency and atom economy. researchgate.netrsc.org These methods can involve the generation of radical species that undergo cyclization to form the indolizine core. rsc.org

One notable strategy involves the radical-induced cyclization of appropriately substituted precursors. For example, the treatment of 8-bromo or 6-phenylseleno derivatives with (TMS)3SiH and AIBN can lead to cyclonucleosides through a radical translocation/cyclization sequence. mdpi.com While this example doesn't directly yield this compound, it demonstrates the principle of radical cyclization in related systems. Radical-induced fragmentation of complex natural products like catharanthine (B190766) has also been employed to access various indole (B1671886) alkaloids. sci-hub.se

Electrochemically induced radicals are also gaining traction in organic synthesis. nih.gov For instance, the electroreductive generation of aryl radicals can be applied to intramolecular cyclization reactions to form five- and six-membered rings. nih.gov These radical-based methods provide a complementary toolbox to traditional metal-catalyzed approaches for accessing the indolizine scaffold. researchgate.net

Metal-Free Synthetic Strategies

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce cost, toxicity, and environmental impact. Several metal-free strategies have been successfully applied to the synthesis of indolizines.

Cascade Michael/SN2/Aromatization Annulation

A prominent metal-free approach involves a cascade reaction sequence. Specifically, a domino Michael/SN2/aromatization annulation of 2-alkylazaarene derivatives with bromonitroolefins has been developed for the synthesis of functionalized indolizines. acs.orgfigshare.comresearchgate.net This method offers a broad substrate scope and can provide indolizine derivatives in moderate to excellent yields (up to 99%). acs.orgresearchgate.net The reaction proceeds under transition-metal-free conditions and is characterized by its simple operation and excellent functional group tolerance. researchgate.net

Multi-Component Reactions under Mild Conditions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and step economy. tcichemicals.comfrontiersin.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of indolizines and related heterocycles under mild and often metal-free conditions. nih.govpreprints.org

A one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride can lead to the formation of bromoindolizines. researchgate.net Another example is a metal-free tandem cycloaddition strategy for the synthesis of indolizines from pyridine derivatives and γ-bromo-crotonates under mild conditions, using air as the oxidant. rsc.org This method is notable for its short reaction times. Furthermore, a metal-free N-H/C-H carbonylation process using phenyl isocyanate as a carbonyl source has been developed for the synthesis of various N-heterocycles, showcasing the potential of metal-free carbonylation strategies. organic-chemistry.org

Green Chemistry Principles in Bromoindolizine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like bromoindolizines. ijnc.irsynthiaonline.com

Key aspects of green chemistry in this context include the use of metal-free catalysts, the development of one-pot and multi-component reactions to minimize waste and improve efficiency, and the use of environmentally benign solvents and reagents. ijnc.ir The metal-free synthesis of indolizines via cascade reactions and MCRs, as discussed above, are excellent examples of green chemistry in practice. acs.orgresearchgate.netrsc.org

Furthermore, the use of whole-cell plant biocatalysis has been reported for a "one-pot" synthesis of fluorescent bis-indolizines, demonstrating a green and sustainable approach. rsc.org The application of ultrasound in promoting regioselective synthesis of chalcogeno-indolizines also aligns with green chemistry principles by potentially reducing reaction times and energy consumption. rsc.org The development of recyclable catalysts and the use of safer solvents are also crucial considerations in the green synthesis of bromoindolizines. synthiaonline.com

One-Pot Reaction Schemes

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. nih.gov This strategy has been successfully applied to the synthesis of various indolizine derivatives.

A notable one-pot method involves the reaction of pyridinium salts with dipolarophiles. rsc.org For instance, the reaction of a 2-chloropyridinium salt with dimethyl acetylenedicarboxylate can yield indolizine tricarboxylate derivatives. researchgate.net Specifically, the synthesis of 3-ethyl 1,2-dimethyl 5-bromoindolizine-1,2,3-tricarboxylate has been achieved through a one-pot multicomponent reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide salt and dimethyl acetylenedicarboxylate. researchgate.netresearchgate.net

Another versatile one-pot approach is the [3+2] cycloaddition of pyridinium ylides with activated alkenes or alkynes. rsc.org This method typically yields indolizines with electron-withdrawing groups at the C1 and/or C3 positions. rsc.org The reaction of 2-pyridylacetates, ynals, and alcohols or thiols provides a metal-free, three-component route to construct indolizines under solvent-free conditions. acs.org Furthermore, a copper-catalyzed one-pot reaction of pyridine, acetophenone, and nitroolefin under mild conditions has been developed for the synthesis of indolizine derivatives in high yields. mdpi.comresearchgate.net

Researchers have also developed a one-pot synthesis for 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives by reacting benzaldehydes, 4-bromo-indan-1-one, and malononitrile. researchgate.net Tandem reactions catalyzed by Pd/Cu have been used for the one-step synthesis of 3-aminoindolizines from propargyl amines or amides and heteroaryl bromides. organic-chemistry.org

Table 1: Examples of One-Pot Syntheses of Indolizine Derivatives

Starting Materials Reagents/Catalysts Product Key Features
2-Chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide, Dimethyl acetylenedicarboxylate - 3-Ethyl 1,2-dimethyl 5-bromoindolizine-1,2,3-tricarboxylate Multicomponent reaction researchgate.netresearchgate.net
Pyridine, Acetophenone, Nitroolefin CuBr, (NH4)2S2O8 Indolizine derivatives High stereoselectivity mdpi.comresearchgate.net
2-Pyridylacetates, Ynals, Alcohols/Thiols - Indolizines Metal-free, solvent-free acs.org
Propargyl amines/amides, Heteroaryl bromides Pd/Cu catalysts 3-Aminoindolizines Tandem coupling and cycloisomerization organic-chemistry.org
Benzaldehydes, 4-Bromo-indan-1-one, Malononitrile - 2-Amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile One-pot condensation researchgate.net
Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. ijettjournal.orgmdpi.comrsc.org This technology is particularly beneficial for the synthesis of heterocyclic compounds like indolizines. mdpi.comresearchgate.net

A key application of microwave irradiation in this context is the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes. thieme-connect.com For example, the synthesis of 7,7'-bis-indolizines has been achieved in high yields by reacting 4,4'-bipyridinium diquaternary salts with acetylene (B1199291) carboxylates under solvent-free conditions using KF on alumina (B75360) as a basic catalyst. thieme-connect.com This method is noted for being environmentally benign due to the absence of solvent and significantly reduced reaction times. thieme-connect.com

Microwave assistance has also been employed in the one-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, demonstrating advantages over conventional heating with shorter reaction times and higher yields. researchgate.net Another example is the copper-catalyzed intramolecular N-arylation to produce 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, where microwave heating drastically reduces reaction times from hours to minutes, affording excellent yields. sci-hub.se

The synthesis of various substituted bisindolizines has been accomplished in good yields through microwave irradiation of substituted phenacyl bromides, dimethyl acetylenedicarboxylate (DMAD), K2CO3, and 4,4'-bipyridine (B149096) in an aqueous medium, highlighting a green chemistry approach. chemijournal.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Method Conditions Time Yield
Synthesis of 7,7'-bis-indolizines Microwave Solvent-free, KF/alumina Short High
Synthesis of 7,7'-bis-indolizines Conventional Benzene (B151609)/NMP Long 50-60% thieme-connect.com
Synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile Microwave - Short High researchgate.net
Synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile Conventional - Long Lower researchgate.net
Synthesis of 5,6-dihydroindolo[1,2-a]quinoxalines Microwave CuI, L-proline, DMSO, 30W 45-60 min 83-97% sci-hub.se
Solvent-Free Approaches

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds that are often toxic and environmentally harmful. mdpi.comrsc.orgrsc.org These reactions can be conducted by grinding solid reactants together, sometimes with a catalytic amount of a substance, or by heating a mixture of reactants without any solvent. rsc.org

Several solvent-free methods for synthesizing indolizine derivatives have been reported. A notable example is the one-pot, metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols to produce indolizines. acs.org This approach is attractive due to its use of readily available starting materials, mild conditions, and high efficiency. acs.org

Another efficient solvent-free synthesis utilizes a CuBr catalyst for the reaction of pyridine, acetophenone, and electron-deficient alkenes. mdpi.com This method proceeds at 130 °C and demonstrates good functional group tolerance. mdpi.com The absence of a solvent not only aligns with green chemistry principles but can also enhance the reaction rate. mdpi.com

Furthermore, a copper-catalyzed bromination of a methyl ketone, followed by a 1,3-dipolar cycloaddition and subsequent oxidative steps, has been used to create diversified indolizine derivatives under solvent-free conditions in an oxygen atmosphere. organic-chemistry.org Montmorillonite K10 clay has also been used as a recyclable solid acid catalyst for the solvent-free synthesis of 2,4,6-trisubstituted pyridines, offering a clean reaction with no side products and an easy workup procedure. scirp.org

Table 3: Examples of Solvent-Free Syntheses of Indolizine and Related Heterocycles

Starting Materials Catalyst/Conditions Product Key Advantages
2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols Metal-free Indolizines Mild conditions, high efficiency acs.org
Pyridine, Acetophenone, Electron-deficient alkenes CuBr, 130 °C Indolizine derivatives Environmentally friendly, enhanced rate mdpi.com
Pyridines, Methyl ketones, Alkenoic acids Copper-catalyzed, O2 atmosphere Diversified indolizines Oxidative, aromatization in one pot organic-chemistry.org
Aromatic ketones, Aromatic aldehydes, Ammonium acetate Montmorillonite K10 clay 2,4,6-Trisubstituted pyridines Recyclable catalyst, no side products scirp.org

Chemical Reactivity and Transformation of 6 Bromoindolizine

Electrophilic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In the case of indolizine (B1195054), the reaction proceeds preferentially on the five-membered ring.

The inherent electronic nature of the indolizine ring directs electrophiles primarily to the C-3 position, followed by the C-1 position. This regioselectivity is a consequence of the higher electron density at these positions, which can be rationalized through resonance theory and molecular orbital calculations. The attack of an electrophile at C-3 or C-1 leads to the formation of a more stable cationic intermediate, which is stabilized by the nitrogen atom. This inherent reactivity pattern is a key consideration in the synthetic chemistry of indolizine derivatives.

In the context of 6-bromoindolizine, the bromine atom deactivates the ring, making electrophilic substitution reactions more challenging compared to unsubstituted indolizine. The deactivating inductive effect of the bromine at C-6 reduces the nucleophilicity of the entire ring system. Despite this deactivation, the directing effect of the bromine atom, in concert with the intrinsic reactivity of the indolizine nucleus, will influence the position of further substitution. The primary sites for electrophilic attack remain C-3 and C-1, but the relative rates and the potential for substitution on the six-membered ring may be altered.

Regioselectivity of Substitution on the Indolizine Core (C-3 > C-1)

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub

Studies on 5-halogenoindolizines have revealed a surprising resistance to nucleophilic attack. Despite theoretical calculations suggesting that the C-5 position should be susceptible to nucleophilic substitution, experimental evidence indicates otherwise. For instance, attempts to displace the halogen in 5-bromoindolizines with nucleophiles such as alkoxides or amines under typical SNAr conditions have been unsuccessful, resulting only in the recovery of the starting material. This observed inertness is contrary to what might be expected based on the reactivity of analogous 2-halopyridines. The lack of reactivity is attributed to the fact that nucleophilic attack at C-5 is only feasible when there are potent electron-withdrawing groups, such as a nitro group, at the C-6 or C-8 positions to stabilize the negative charge of the Meisenheimer intermediate.

Given the observed resistance of the indolizine core to nucleophilic attack, displacing the bromine atom in this compound via a classical SNAr mechanism is expected to be difficult. To facilitate such a transformation, specific conditions would likely be necessary. These could include:

The introduction of strong electron-withdrawing groups elsewhere on the ring to activate the substrate.

The use of highly reactive nucleophiles under forcing reaction conditions (high temperatures and pressures).

The utilization of transition metal catalysis, which can proceed through alternative mechanisms such as oxidative addition/reductive elimination cycles, rather than a direct SNAr pathway.

Observed Resistance to Nucleophilic Attack for 5-Halogenoindolizines

Cross-Coupling Reactions and Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov Aryl halides, including this compound, are excellent substrates for these transformations.

The bromine atom at the C-6 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups. These reactions typically involve a palladium, nickel, or copper catalyst. beilstein-journals.orgrsc.org

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-C
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), BaseC-C
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, BaseC-C
Buchwald-HartwigAmine, Alcohol, ThiolPd catalyst, Ligand, BaseC-N, C-O, C-S
StilleOrganotin ReagentPd catalystC-C
NegishiOrganozinc ReagentPd or Ni catalystC-C
KumadaGrignard ReagentPd or Ni catalystC-C

Research has demonstrated the successful application of Suzuki-Miyaura cross-coupling reactions with bromoindolizines to synthesize aryl-substituted indolizine derivatives. researchgate.net For instance, 5-bromoindolizines have been successfully coupled with various arylboronic acids using a palladium catalyst. Similarly, the functionalization of the indolizine core through C-H activation followed by coupling reactions has been reported, showcasing the versatility of this heterocyclic system in constructing complex molecules. researchgate.netacs.org Copper-mediated halogenation of indolizines has also been shown to provide useful precursors for subsequent cross-coupling reactions. beilstein-journals.org These methodologies underscore the synthetic utility of this compound as a building block for the synthesis of more complex and potentially biologically active indolizine derivatives. researchgate.netbeilstein-journals.org

Suzuki-Miyaura Cross-Coupling with this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. tcichemicals.com In the context of this compound, this palladium-catalyzed reaction enables the introduction of various aryl and heteroaryl substituents at the C-6 position. beilstein-journals.orgnih.gov The reaction typically involves the coupling of the this compound with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. tcichemicals.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. tcichemicals.comrsc.org This method has been successfully applied to synthesize a range of 6-arylindolizine derivatives. The reaction is valued for its mild conditions and tolerance of various functional groups. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromo-Heterocycles

Aryl Halide Boronic Acid Catalyst Base Solvent Yield
3-Chloroindazole Phenylboronic acid P1 (1.0–1.5 mol%) K₃PO₄ Dioxane/H₂O 95% nih.gov
5-Bromoindole (6) Phenylboronic acid (3) Pd-nanoparticles Not specified Not specified Not specified researchgate.net

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This palladium and copper co-catalyzed reaction is instrumental in synthesizing 6-alkynylindolizine derivatives from this compound. organic-chemistry.orgscirp.org These resulting alkynyl-substituted indolizines are valuable intermediates for further chemical transformations. For instance, they can be used in the synthesis of more complex heterocyclic systems, such as benzo[e]pyrido[1,2-a]indoles, through subsequent reactions like Vilsmeier-Haack formylation and intramolecular cyclization. rsc.org The Sonogashira reaction is known for its mild reaction conditions, often performed at room temperature with a mild base. wikipedia.org

Beyond Sonogashira coupling, other carbon-carbon bond-forming reactions can also be employed to functionalize the this compound core. These reactions expand the synthetic utility of this bromo-substituted heterocycle, allowing for the introduction of a diverse range of carbon-based functionalities.

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl Halide Terminal Alkyne Catalyst System Base Solvent Yield
2-Amino-3-bromopyridine Various terminal alkynes Pd(CF₃COO)₂/PPh₃/CuI Et₃N DMF up to 96% scirp.org
2-Bromo-4-iodo-quinoline Phenylacetylene Pd(PPh₃)₂Cl₂/CuI Et₃N DMF Not specified libretexts.org

Palladium-Catalyzed Functionalizations

Palladium catalysis plays a central role in the functionalization of the indolizine nucleus, including derivatives like this compound. beilstein-journals.orgrsc.org Palladium-catalyzed reactions facilitate a variety of transformations beyond the previously mentioned cross-coupling reactions. These can include direct C-H functionalization, amination, and other bond-forming processes. beilstein-journals.orgacs.orgrsc.org For instance, palladium catalysts can enable the direct arylation of the indolizine ring at various positions, although the presence of the bromo group at C-6 primarily directs reactivity to that site for cross-coupling. However, intramolecular palladium-catalyzed C-H functionalization can lead to the formation of fused ring systems. acs.org The versatility of palladium catalysis allows for a broad range of functional groups to be introduced, significantly expanding the chemical space accessible from this compound. snnu.edu.cn

Transformation of Bromoindolizines into Other Substituted Indolizines

The bromine atom in bromoindolizines, including the 6-bromo isomer, serves as a versatile leaving group that can be displaced or transformed to introduce a wide array of other substituents. While cross-coupling reactions are a primary method, other transformations are also possible. For example, nucleophilic aromatic substitution reactions can potentially replace the bromine with various nucleophiles, although this is less common for the electron-rich indolizine system. More synthetically useful is the conversion of the bromo-substituent into other functional groups that can then undergo further reactions. These transformations significantly enhance the synthetic utility of bromoindolizines as building blocks for more complex and diverse indolizine derivatives. nih.gov

Cycloaddition Reactions Involving the Indolizine System

The indolizine ring system, with its 8π-electron periphery, is an excellent participant in cycloaddition reactions, particularly those of the [8+2] type.

[8+2] Cycloaddition with Alkynes and Alkenes leading to Cycl[3.2.2]azines

Indolizines readily undergo [8+2] cycloaddition reactions with electron-deficient alkynes and alkenes to form cycl[3.2.2]azines. mdpi.com This reaction involves the 8π-electron system of the indolizine and the 2π-electron system of the dienophile. The presence of substituents on the indolizine ring, such as the bromo group at the 6-position, can influence the reactivity and regioselectivity of the cycloaddition. Theoretical calculations have shown that the mechanism of the [8+2] cycloaddition can be either concerted or stepwise, depending on the nature of the substituents on both the indolizine and the dienophile. mdpi.com For instance, with non-polar dienophiles, a concerted mechanism is often preferred. mdpi.com This reaction is a powerful tool for the construction of complex, polycyclic nitrogen-containing heterocycles.

Intramolecular Cyclization Pathways

In addition to intermolecular cycloadditions, indolizine derivatives, including those derived from this compound, can undergo intramolecular cyclization reactions to form fused polycyclic systems. chim.it These cyclizations can be promoted by various methods, including thermal conditions, acid catalysis, or transition metal catalysis. The nature of the substituent at the 6-position, often introduced via the transformations discussed previously, plays a crucial role in directing the cyclization pathway. For instance, an appropriately positioned unsaturated side chain at the 6-position could potentially undergo an intramolecular Diels-Alder or other pericyclic reaction with the indolizine core. Furthermore, intramolecular cyclization of functionalized indolizines is a key strategy for the synthesis of complex natural products and other biologically active molecules. researchgate.net

Reactions with Organometallic Reagents

Organometallic reagents are crucial tools for forming carbon-carbon and carbon-heteroatom bonds. Their application to the indolizine system allows for specific functionalization, particularly through the generation of lithiated intermediates.

The direct lithiation of indolizines is a powerful method for introducing substituents at specific positions. Research has shown that 2-substituted indolizines can be regioselectively deprotonated at the C-5 position by treatment with n-butyllithium (n-BuLi), often in the presence of a co-reagent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). msu.ruresearchgate.net This direct metalation occurs cleanly, forming a 5-indolizyl lithium intermediate that can be trapped by various electrophiles. nih.govresearchgate.net This strategy provides access to a range of 5-substituted indolizines that are otherwise difficult to synthesize. researchgate.net

The resulting 5-indolizyl lithium anion is a potent nucleophile that reacts with a diverse set of electrophilic reagents. nih.govmdpi.comnih.gov For instance, quenching the lithium intermediate with deuterium (B1214612) oxide (D₂O) leads to 5-deuterioindolizine, while reaction with electrophiles like carbon dioxide, benzaldehyde, benzonitrile, trimethylsilyl (B98337) chloride, and methyl iodide yields the corresponding carboxylic acids, alcohols, ketones, silylated indolizines, and methylated indolizines, respectively. nih.gov The reaction with 1,2-dibromotetrafluoroethane (B104034) serves as an effective method for introducing a bromine atom at the C-5 position. msu.ru

The table below summarizes the outcomes of reacting 5-indolizyl lithium intermediates, generated from various 2-substituted indolizines, with different electrophiles.

Starting Indolizine (R at C-2)Electrophile (E+)Product (E at C-5)Yield (%)Reference
2-PhenylindolizineDMF5-Formyl-2-phenylindolizine95 researchgate.net
2-PhenylindolizineI₂5-Iodo-2-phenylindolizine95 msu.ruresearchgate.net
2-PhenylindolizineCBr₂F₂-CBrF₂5-Bromo-2-phenylindolizine98 msu.ru
2-tert-ButylindolizineDMF5-Formyl-2-tert-butylindolizine75 researchgate.net
2-tert-ButylindolizineCBr₂F₂-CBrF₂5-Bromo-2-tert-butylindolizine80 msu.ru
2-tert-ButylindolizineI₂5-Iodo-2-tert-butylindolizine76 msu.ru
2-MethylindolizineCBr₂F₂-CBrF₂5-Bromo-2-methylindolizine90 msu.ru
2-MethylindolizineI₂5-Iodo-2-methylindolizine82 msu.ru

Directed ortho metalation (DoM) is a synthetic strategy where a functional group (the directing metalation group, DMG) directs deprotonation to its adjacent ortho position. wikipedia.orgbaranlab.org The DMG, which typically contains a heteroatom, coordinates to an organolithium reagent, facilitating the removal of a nearby proton. wikipedia.org

In the context of the indolizine ring system, direct deprotonation is highly regioselective for the C-5 position. nih.govmsu.ruresearchgate.net This inherent reactivity means the indolizine nucleus itself effectively directs the metalation, with the nitrogen atom and the fused ring structure influencing the acidity of the C-5 proton. This selective lithiation at C-5, even in the presence of various substituents at C-2, has become the primary directed metalation strategy for functionalizing this position. msu.ruresearchgate.net While a bromo group can sometimes influence the site of metalation, studies on 2-substituted indolizines show a strong preference for lithiation at C-5, highlighting the powerful directing effect of the heterocyclic core itself. msu.ru

Reactions of 5-Indolizyl Lithium Intermediates

Oxidation and Reduction Studies

The behavior of the indolizine nucleus under oxidative and reductive conditions is critical to understanding its stability and potential for further transformation.

The indolizine nucleus is an electron-rich system, which can make it susceptible to oxidation. However, controlled oxidative transformations that preserve the core structure are not common, and harsh conditions can lead to decomposition. jbclinpharm.org For instance, attempts at nitration using nitric acid often result in oxidation of the substrate rather than the desired nitration product. jbclinpharm.org

Nevertheless, specific examples of oxidative transformations that keep the nucleus intact have been reported. One such case involves the reaction of 3,3'-methyleneindolizine with an oxidizing agent like tetrachloro-1,4-benzoquinone. This reaction does not lead to simple oxidation but results in a 5,5'-bridged compound, demonstrating a complex oxidative coupling that transforms the indolizine nucleus. chim.it

Dehydrogenative functionalization, a type of oxidative C-H activation, involves the formation of a new bond at a C-H position with the formal loss of a hydrogen molecule. This approach has emerged as a powerful tool in modern organic synthesis. bohrium.com For the indolizine scaffold, reports have primarily focused on dehydrogenative functionalization at the C-3 position, which is readily activated. acs.org These reactions include halogenation, arylation, vinylation, and acylation. acs.org

More recently, methodologies have been developed to target other positions. A significant advancement is the copper(II)-catalyzed direct dehydrogenative bromination of indolizines at the C-1 position. acs.org This was achieved through a one-pot, three-component reaction of a pyridine (B92270), an α-acylmethylbromide, and maleic anhydride (B1165640), which proceeds via a cycloaddition/decarboxylative aromatization/dehydrogenative functionalization cascade. acs.org This represented the first report of a transition-metal-catalyzed C-1 dehydrogenative bromination of the indolizine ring. acs.org

The table below provides examples of dehydrogenative functionalization reactions on the indolizine core.

PositionFunctionalizationReagents/CatalystReference
C-1BrominationCu(II) catalyst, Maleic Anhydride acs.org
C-2ArylationCopper(0) species may be involved chim.it
C-3Halogenation- acs.org
C-3Arylation- acs.org
C-3Vinylation- acs.org
C-3Acylation- acs.org

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and 2D techniques, the connectivity and environment of each atom in the 6-bromoindolizine core can be determined.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and the coupling constants (J) reveal the connectivity between neighboring protons.

For the indolizine (B1195054) ring system, protons on the six-membered ring (positions 5, 6, 7, and 8) and the five-membered ring (positions 1, 2, and 3) exhibit characteristic chemical shifts. In the case of bromo-substituted indolizine derivatives, the position of the bromine atom significantly influences the chemical shifts of the adjacent protons. For instance, in diethyl this compound-1,3-dicarboxylate, the presence of the bromine at the C6 position and the ester groups at C1 and C3 positions will deshield the neighboring protons.

Table 1: Representative ¹H NMR Data for a Bromoindolizine Derivative Data presented for 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate in CDCl₃ researchgate.net

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic CH8.23–8.30m
Aromatic CH7.16–7.20m
Aromatic CH6.97–7.10m
OCH₂4.29–4.35m
OMe3.90s
OMe3.83s
Me1.29–1.33m

Note: The specific assignments for each aromatic proton were not provided in the source.

The analysis of coupling constants is crucial for assigning the positions of protons on the indolizine ring. For example, the coupling between H5 and H6, and H7 and H8 are typically vicinal couplings with characteristic J values.

¹³C NMR for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them.

In indolizine derivatives, the carbon atoms of the pyridine (B92270) and pyrrole (B145914) rings resonate at distinct chemical shifts. The carbon atom attached to the bromine (C6 in this compound) is expected to have its chemical shift significantly influenced by the halogen's electronegativity. The presence of other substituents, such as ester groups, will also affect the chemical shifts of the carbons they are attached to, as well as adjacent carbons.

Table 2: Representative ¹³C NMR Data for a Bromoindolizine Derivative Data presented for 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate in CDCl₃ researchgate.net

CarbonChemical Shift (δ, ppm)
C=O165.4, 165.3, 163.0, 159.3, 159.2
Aromatic C140.1, 139.7, 126.0, 121.8, 119.1, 118.6, 116.9, 116.5
OCH₂61.9
OMe52.8, 51.7
Me14.0

¹⁹F NMR for Fluorine-Containing Derivatives

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a powerful analytical technique. lcms.cz The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it highly sensitive for NMR detection. The chemical shift range of ¹⁹F is much wider than that of ¹H, which often leads to better resolution of signals, even for structurally similar fluorine environments. lcms.cznih.gov

In a hypothetical fluoro-substituted this compound, the ¹⁹F chemical shifts and the coupling constants between fluorine and protons (¹H-¹⁹F) or between different fluorine nuclei (¹⁹F-¹⁹F) would provide invaluable information for structural confirmation. researchgate.net For instance, the magnitude of the coupling constant can help determine the spatial relationship between the coupled nuclei.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted indolizines.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu In the context of this compound, COSY would be used to establish the connectivity between adjacent protons on both the five- and six-membered rings, for example, between H5 and H6, and H7 and H8.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. epfl.chresearchgate.net It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. princeton.eduemerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the protons on the six-membered ring to the carbons of the five-membered ring would confirm the fused ring structure of indolizine.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental mass with the calculated exact masses of possible formulas. amazonaws.com

For a derivative such as diethyl this compound-1,3-dicarboxylate, HRMS would be used to confirm its elemental composition.

Table 3: Representative HRMS Data for a this compound Derivative

CompoundCalculated m/zFound m/zMolecular FormulaIon
Diethyl this compound-1,3-dicarboxylate304.1179304.1182C₁₄H₁₄BrNO₄[M+H]⁺

Data obtained from a supporting information file which did not have a direct primary citation available. amazonaws.com

This technique is crucial for confirming the successful synthesis of a target molecule and for distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the verification of purity and the analysis of reaction mixtures in the synthesis of this compound and its analogues. This method is routinely employed to confirm the successful synthesis of target compounds and to assess their purity. ijper.orgcreative-proteomics.com In the drug discovery process, for example, it is crucial that high-purity drug candidates are selected, and LC-MS provides a fast and reliable means for this quality control screening. fishersci.com

The process involves separating the components of a mixture via liquid chromatography, after which the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the synthesized compounds. ijper.orgtechnologynetworks.com For instance, in the characterization of various newly synthesized indolizine derivatives, LC-MS analysis is a standard procedure to confirm their identity alongside other spectroscopic methods like NMR and IR. ijper.orgresearchgate.netnih.gov Instruments such as the Agilent LC-1200 series coupled with a single quad mass spectrometer are commonly used for this purpose. ijper.org The technique is sensitive enough to detect compounds in the nanogram (ng/mL) or even picogram (pg/mL) range, making it highly effective for analyzing complex mixtures and ensuring the purity of the final products. technologynetworks.com The analysis can confirm the presence of the desired product, such as the [M+H]⁺ ion, and help identify any byproducts or impurities. ijper.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in the molecular structure of this compound derivatives. The main purpose of IR analysis is to determine the chemical functional groups by measuring the absorption of different IR frequencies corresponding to the vibrational modes of the molecule.

The IR spectra of indolizine derivatives exhibit characteristic absorption bands that confirm the presence of specific structural motifs. For example, the structure of substituted indolizines can be confirmed by the presence of a sharp absorption band for a carbonyl (C=O) group, which typically appears in the range of 1610-1725 cm⁻¹. rjpbcs.comnih.gov The presence of aromatic C-H stretching is indicated by peaks usually above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value. rjpbcs.com Specific IR data for various indolizine derivatives have been reported, providing a reference for structural confirmation.

The table below summarizes characteristic IR absorption bands for functional groups found in various indolizine derivatives, as reported in scientific literature.

Functional GroupAbsorption Range (cm⁻¹)Compound Class ExampleReference
N-H Stretch3227 - 3462Indolizine carbohydrazides rjpbcs.com
Aromatic C-H Stretch3076 - 3127Indolizine carbohydrazides rjpbcs.com
Aliphatic C-H Stretch2918 - 2999Indolizine carbohydrazides rjpbcs.com
Carbonyl (C=O) Stretch1610 - 1725Keto- and ester-substituted indolizines rjpbcs.comnih.gov
C=N Stretch1524 - 1685Imines and hydrazones of indolizines rjpbcs.com

This table is generated based on data from various substituted indolizine compounds, not exclusively this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The photophysical properties of this compound and its derivatives are extensively studied using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide critical information on the electronic transitions within the molecules.

Absorption Maxima and Spectral Features

UV-Vis absorption spectroscopy reveals the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to an excited state. uzh.ch Indolizine derivatives typically exhibit multiple absorption bands in the UV-Vis region. The absorption spectrum for indolizines generally consists of several peaks, with studies on various derivatives showing maximum absorbance (λ_max_) peaks in the range of 256–460 nm. researchgate.netresearchgate.net

The position and intensity of these absorption bands are influenced by the substituents on the indolizine core. For example, one study on a specific 7-[1-(2-pyridyl)vinyl]indolizine derivative identified three distinct absorption peaks in the ranges of 264-278 nm, 389–397 nm, and 410–417 nm, with the exact position varying depending on the solvent used. The introduction of different aryl groups and other functionalities can tune these electronic properties, although in some series of 3-arylindolizine-7-carboxylates, the change in substituents at the aryl ring had a negligible effect on the maximum absorption wavelength. mdpi.com

Fluorescence Emission Properties

Following absorption of light, excited molecules can relax by emitting a photon, a process known as fluorescence. Indolizine derivatives are known for their interesting and often tunable fluorescence properties. researchgate.netsemanticscholar.org In solution, these compounds frequently display fluorescence emission in the violet-to-blue part of the spectrum. researchgate.net However, the emission color can be significantly tuned by altering the substituents on the indolizine scaffold.

Systematic modifications have led to the development of indolizine fluorophores that cover a broad range of the visible spectrum, from blue to orange-red (462–580 nm). mdpi.com This tunability is often achieved by modulating the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, introducing an electron-donating group like N,N-dimethylamino on an aryl ring at the C-3 position and an electron-withdrawing group at the C-7 position can induce a significant red-shift in the emission wavelength. mdpi.com Furthermore, some indolizine derivatives exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in the aggregated state, with emissions reported in the deep-red region (e.g., 651-669 nm). acs.org

The table below shows the reported emission maxima for a selection of functionalized indolizine derivatives.

Compound TypeEmission Maxima (λ_em) Range (nm)Key Structural FeatureReference
5-Carbonylated 2-arylindolizines485–548Carbonyl at C-5, Aryl at C-2 researchgate.net
3,7-Disubstituted indolizines462–580Various substituents at C-3 and C-7 mdpi.com
Indolizine-based AIEgens651–669Phenyl groups inducing aggregation acs.org

This table illustrates the range of emission properties for the broader class of indolizine compounds.

Quantum Yield Measurements

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This is a critical parameter for applications in materials science and bioimaging. rsc.org Indolizine derivatives have shown a wide range of quantum yields depending on their specific structure and environment.

Some indolizine-based coumarin (B35378) analogs have been reported to possess very high quantum yields, reaching up to 92% (Φ_F_ = 0.92). rsc.org In other studies, the quantum yield was found to be highly dependent on the nature of the substituents; for example, 5-ester substituted indolizines generally show higher quantum yields compared to their 5-aldehyde counterparts. usp.br For near-infrared (NIR) emissive indolizine-cyanine dyes, the quantum yields are typically lower due to the energy gap law, but values exceeding 2% have been measured, which is significant for NIR applications. semanticscholar.org

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum. edinst.com It is a fundamental parameter in fluorescence spectroscopy. The Stokes shift can be calculated as the difference between the wavenumbers of the absorption and emission maxima. researchgate.net

Indolizine derivatives are often characterized by a relatively large Stokes shift, particularly in solution. researchgate.net This large shift is beneficial for fluorescence imaging as it facilitates the separation of the emission signal from the excitation light. In indolizine-cyanine dyes, Stokes shifts of up to ~60 nm have been attributed to intramolecular steric interactions that lead to different geometries in the ground and excited states. acs.orguky.edu In some cases, very large Stokes shifts have been observed for related heterocyclic systems, indicating the potential for significant spectral separation in this class of compounds. nih.gov For a series of 3,7-disubstituted indolizines, the Stokes shifts were systematically evaluated and reported to be influenced by the electronic nature of the substituents. mdpi.com

Computational Chemistry and Theoretical Insights into 6 Bromoindolizine

Cheminformatics and QSAR/QSPR Approaches

Cheminformatics applies computational methods to analyze chemical data, enabling the design of new molecules with desired properties.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. wikipedia.org By systematically modifying a chemical structure, medicinal chemists can identify the key chemical groups, or pharmacophores, responsible for a molecule's effects. wikipedia.org These insights are crucial for optimizing lead compounds.

For the indolizine (B1195054) scaffold, SAR studies have been conducted to develop inhibitors for targets like cyclooxygenase-2 (COX-2) and agonists for the α7 nAChR. ijper.orgechinobase.org For example, in the design of novel indolizine-based COX-2 inhibitors, computational docking was used to study how different substituents on the indolizine ring impact binding affinity. ijper.org The analysis revealed that the conformation of the indolizine derivatives significantly influences their inhibitory activity. ijper.org

Similarly, SAR studies on 5-bromoindolizine-2-carboxylic acid derivatives provided insights for developing potent α7 nAChR agonists. lookchem.com Although specific SAR data for 6-bromoindolizine is limited in public literature, these related studies demonstrate that modifications to the indolizine core and its substituents are key to modulating biological activity. The bromine atom at the 6-position, for instance, influences the molecule's electronic properties and can be a key interaction point or a vector for further chemical modification.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, establishes mathematical relationships between chemical structures and their activities or properties. wikipedia.orgsrmist.edu.in These models are used to screen virtual libraries of compounds and to prioritize the design of new derivatives with enhanced potency or improved pharmacokinetic profiles. mdpi.comcresset-group.com

The general process involves:

Data Collection : Assembling a dataset of compounds with known activities (e.g., IC₅₀ values). cresset-group.com

Descriptor Calculation : Computing various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound. srmist.edu.in

Model Building : Using statistical or machine learning methods (e.g., multiple linear regression, support vector machines, random forest) to create a predictive model. cresset-group.comyoutube.comnih.gov

Validation : Rigorously testing the model's predictive power on an external set of compounds. jmir.org

For scaffolds like indolizine, QSAR models can predict the activity of yet-to-be-synthesized analogues. srmist.edu.in For example, 3D-QSAR methods like Field 3D-QSAR can generate visual maps that show where steric bulk or specific electrostatic charges are likely to increase or decrease activity, guiding rational drug design. cresset-group.com This approach allows chemists to focus synthetic efforts on compounds with the highest probability of success.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Computational Mechanistic Investigations

Theoretical calculations are pivotal in understanding the underlying mechanisms of chemical reactions.

Understanding how a chemical reaction proceeds requires mapping its reaction pathway, which involves identifying reactants, products, intermediates, and, crucially, transition states. walisongo.ac.id A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. ucsb.edu

Computational methods, especially Density Functional Theory (DFT), are widely used to calculate the geometries and energies of these species. smu.edunih.gov By locating the transition state and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined, providing insight into the reaction rate. e3s-conferences.org

The synthesis of the indolizine core often involves a 1,3-dipolar cycloaddition reaction. rsc.orgresearchgate.net Computational studies can elucidate the mechanism of such reactions by:

Locating Transition States : Using algorithms that search for first-order saddle points on the potential energy surface. ucsb.eduresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations : These calculations trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species. nih.gov

While specific computational studies detailing the reaction pathways for this compound synthesis are not prominent, the established theoretical methods are fully applicable to understanding its formation and reactivity. smu.edu

Many important chemical transformations, including the synthesis of heterocyclic compounds like indolizines, rely on catalysts. sumitomo-chem.co.jp Computational modeling of catalytic cycles provides a detailed, step-by-step understanding of the catalyst's role and the reaction mechanism. nih.gov

The synthesis of indolizine derivatives can be achieved through various catalytic methods, such as those employing palladium, copper, or dual gold/silver catalysts. rsc.orgnottingham.ac.ukepo.org Modeling these catalytic cycles involves calculating the energies of all intermediates and transition states throughout the cycle. sumitomo-chem.co.jp

Advanced Applications in Chemical Research

Medicinal Chemistry Research Applications

The 6-bromoindolizine core has been extensively utilized in medicinal chemistry to develop a wide array of compounds with potential therapeutic applications. openaccessjournals.comresearchgate.net Its derivatives have been investigated for their ability to interact with various biological targets, leading to the discovery of agents with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.netchim.it

Discovery and Development of Therapeutic Agents

The structural framework of this compound serves as a versatile template for the synthesis of novel therapeutic agents. nih.gov Medicinal chemists modify the core structure to optimize pharmacological properties, such as absorption, distribution, metabolism, and excretion (ADME), to enhance efficacy and safety. openaccessjournals.com The strategic placement of the bromine atom can influence the compound's binding affinity to specific biological targets, a key aspect in drug design and optimization. researchgate.netnih.gov

One notable example is the development of N-[(3R)-1-azabicyclo nih.govnih.govnih.govoct-3-yl]-5-bromoindolizine-2-carboxamide, a compound that specifically activates the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov This receptor is a promising target for treating cognitive and neuropsychiatric disorders. nih.gov The synthesis and characterization of such derivatives highlight the potential of the this compound scaffold in discovering novel drug candidates. nih.govechinobase.org

Antimicrobial and Antibacterial Agent Development

Derivatives of this compound have demonstrated significant potential in the development of new antimicrobial and antibacterial agents. researchgate.netresearchgate.netchim.itnih.gov Researchers have synthesized and evaluated various this compound derivatives for their activity against a range of pathogens.

For instance, a series of 6-bromoindolglyoxylamide derivatives were synthesized and showed enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties. nih.gov One particular derivative incorporating a spermine (B22157) chain was identified as the most potent in the series, with its mechanism of action attributed to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria. nih.gov

Another study focused on quinazolinone derivatives, where the inclusion of a bromine atom at the 6-position was a key structural feature. biomedpharmajournal.org These compounds were evaluated for their antimicrobial activity against two Gram-positive and two Gram-negative microorganisms, as well as their antifungal activity against A. niger and C. albicans. biomedpharmajournal.org Certain derivatives exhibited excellent potency against specific strains, such as E. coli and P. aeruginosa. biomedpharmajournal.org The development of photoswitchable antibiotics has also been explored, where the antibacterial activity of certain compounds can be modulated by light. sciepublish.com

The following table summarizes the antimicrobial activity of selected 6-bromo-substituted compounds:

Compound TypeTarget Organism(s)Key Findings
6-bromoindolglyoxylamide derivativesEscherichia coli, various fungiEnhanced antibacterial and antifungal properties. nih.gov
6-bromo-substituted quinazolinonesGram-positive & Gram-negative bacteria, A. niger, C. albicansSignificant activity against E. coli and P. aeruginosa. biomedpharmajournal.org

Anti-inflammatory Compound Design

The this compound scaffold has been investigated for its potential in designing novel anti-inflammatory agents. researchgate.netresearchgate.netchim.it Inflammation is a complex biological response, and the development of new anti-inflammatory drugs is an active area of research. nih.govfabad.org.tr

Indolizine (B1195054) derivatives, in general, have shown anti-inflammatory properties. researchgate.net The introduction of a bromine atom at the 6-position can modulate this activity. Research has shown that certain indolizine derivatives exhibit anti-inflammatory effects, and this has prompted further investigation into the synthesis of new compounds with improved potency. ijper.org For example, some quinazolinone derivatives with a bromine at the 6-position have been noted for their potential anti-inflammatory activity. biomedpharmajournal.org

Anticancer and Antitumor Compound Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds in this area. researchgate.netresearchgate.netchim.ituou.ac.inresearchgate.netscirp.orgmeduniwien.ac.at The indolizine core is considered a valuable framework for creating molecules with cytotoxic activity against various cancer cell lines. researchgate.netexplorationpub.com

Research has demonstrated that synthetic indolizine derivatives possess anticancer properties. researchgate.netresearchgate.net The substitution of a bromine atom at the 6-position is a strategy employed by medicinal chemists to potentially enhance this activity. While direct studies focusing solely on this compound's anticancer effects are specific, the broader class of indolizines has shown significant promise. For example, some indolizine derivatives have been reported to exhibit anticancer activity. researchgate.net

The following table highlights research on indolizine derivatives in anticancer investigations:

Compound ClassResearch FocusNotable Findings
Synthetic Indolizine DerivativesAnticancer propertiesDemonstrated anticancer activity in various studies. researchgate.netresearchgate.net
Quinazolinone DerivativesBiological activitiesExhibit a wide spectrum of biological activities, including anticancer effects. biomedpharmajournal.org

Antiviral Agent Exploration

The exploration of this compound derivatives as potential antiviral agents is an emerging area of research. researchgate.net While specific studies on this compound are part of a broader investigation into indolizine compounds, the scaffold itself is recognized for its potential in developing antiviral therapies. researchgate.net

The development of effective antiviral drugs is crucial for public health. wernersiemens-stiftung.chwho.int Research into fused tricyclic derivatives of indoline (B122111) and imidazolidinone has shown that some of these compounds exhibit broad-spectrum or selective inhibitory effects against Zika virus (ZIKV) and dengue virus (DENV). nih.gov This highlights the potential of related heterocyclic structures in antiviral drug discovery. Although direct evidence for this compound is still developing, the known antiviral properties of the parent indolizine scaffold suggest this is a promising avenue for future investigation. researchgate.net

Enzyme Inhibition Studies (e.g., COX-2, Phosphatase)

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a key strategy in the development of targeted therapies. researchgate.netchim.itijper.org Cyclooxygenase-2 (COX-2) and various phosphatases are important targets for anti-inflammatory and anticancer drugs. researchgate.netstanford.eduscielo.br

Indolizine derivatives have been identified as inhibitors of COX-2. researchgate.netijper.org A study on ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates revealed that some of these compounds were promising COX-2 inhibitors. ijper.org Computational docking studies suggested that the conformation of these indolizines contributes to their inhibitory activity. ijper.org

Furthermore, synthetic indolizine derivatives have been shown to exhibit phosphatase inhibitory activities. researchgate.netchim.it The ability to inhibit these enzymes makes the indolizine scaffold, including its 6-bromo substituted variants, a valuable tool in the development of new therapeutic agents.

The table below summarizes the enzyme inhibition activity of certain indolizine derivatives:

Enzyme TargetCompound ClassKey Findings
COX-2Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylatesPromising in vitro inhibitory activity against COX-2 enzyme. ijper.org
PhosphataseSynthetic Indolizine DerivativesDemonstrated phosphatase inhibitory activity. researchgate.netchim.it

Neurodegenerative Disease Research (e.g., Alzheimer's)

Neurodegenerative diseases like Alzheimer's are often characterized by the aggregation of specific proteins, such as tau and amyloid-beta, and a decline in neurotransmitter levels. utsouthwestern.eduheraldopenaccess.us Research has focused on developing inhibitors of enzymes like acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, as a therapeutic strategy.

Indolizine derivatives have emerged as promising candidates for AChE inhibitors. hilarispublisher.comresearchgate.net Studies have shown that specific indolizine analogues can exhibit potent inhibitory activity against AChE. For instance, a series of spiro-oxindole-indolizine analogues were synthesized and evaluated for their AChE inhibitory activity. One compound in this series demonstrated a potent IC50 value of 0.10 µmol/L. hilarispublisher.com Another study on 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives also reported significant AChE inhibitory activity, with one derivative showing an IC50 value of 0.068 µM. nih.gov The design of these molecules often draws inspiration from established drugs like donepezil. nih.gov While these studies focus on the broader class of indolizine derivatives, the this compound core serves as a key starting material for accessing such complex structures. The bromine atom allows for cross-coupling reactions to introduce various substituents, which is crucial for tuning the molecule's binding affinity and selectivity for the target enzyme. acs.org

Table 1: AChE Inhibitory Activity of Selected Indolizine Derivatives

Compound ClassMost Potent DerivativeAChE IC50 ValueReference
Spiro-oxindole-indolizine analoguesCompound 3k0.10 µmol/L hilarispublisher.com
7-alkoxyl substituted indolizinoquinoline-5,12-dione derivativesCompound 12b0.068 µM nih.gov

Vascular Endothelial Growth Factor (VEGF) Inhibitor Research

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. frontiersin.org In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, making VEGF a critical target for anti-cancer therapies. nih.govhematologyandoncology.net Inhibiting VEGF can stifle tumor growth and metastasis.

Indolizine derivatives have been investigated as potential VEGF inhibitors. acs.orgepo.org The core structure of indolizine can be functionalized to create compounds that interfere with the VEGF signaling pathway. While direct studies on this compound as a VEGF inhibitor are not prevalent in the search results, its role as a precursor is implied. The synthesis of complex indolizine derivatives, such as those with anti-angiogenic properties, often involves functionalizing a pre-existing indolizine core. acs.org The bromine atom on this compound provides a site for introducing pharmacophores known to interact with VEGF or its receptors, thus serving as a valuable scaffold in the development of novel anti-angiogenic agents. epo.orggoogle.com

Application as Biochemical Probes and Biomarkers

The intrinsic fluorescence of the indolizine ring system makes it an excellent platform for developing biochemical probes and biomarkers. researchgate.netresearchgate.net These tools are essential for visualizing and understanding complex biological processes at the molecular level. The photophysical properties of indolizine derivatives can be fine-tuned by introducing different substituents. researchgate.net

This compound acts as a key intermediate in the synthesis of such fluorescent probes. acs.org The bromine atom can be replaced through various chemical reactions to attach specific functionalities that can target biomolecules of interest or respond to changes in the cellular environment, such as pH. rsc.org For example, new fluorescent building blocks based on a pyridinoindolizine unit have been synthesized and attached to cyclodextrins to act as sensors. researchgate.net The fluorescence properties, including emission and absorption wavelengths, can be altered by the substituents on the indolizine core, allowing for the design of probes for specific applications in cell imaging and diagnostics. rsc.orgnih.gov

Materials Science Research Applications

The unique electronic and photophysical properties of the indolizine scaffold also make it a promising candidate for applications in materials science, particularly in the development of organic electronic devices. mdpi.com

Fluorescent Materials for Organic Light-Emitting Devices (OLEDs)

Organic Light-Emitting Devices (OLEDs) are a major technology in displays and lighting, valued for their high contrast, energy efficiency, and flexibility. numberanalytics.comcrimsonpublishers.com A critical component of an OLED is the emissive layer, which contains fluorescent or phosphorescent materials that emit light upon electrical excitation. There is a particular need for stable and efficient blue-emitting materials. rsc.org

Indolizine and its simple derivatives are known to emit light in the violet-blue region of the spectrum. rsc.org This intrinsic property has led to significant research into their use as blue-emitting materials in OLEDs. acs.orgnih.gov For instance, 1,2-diphenylindolizine (B8516138) derivatives have been synthesized and shown to have emission around 450 nm, making them suitable for blue-emitting OLEDs. nih.gov Other research has focused on using indolizine derivatives as electron-transporting host materials in white OLEDs (WOLEDs). researchgate.netrsc.org The this compound derivative serves as a versatile starting point for creating more complex and stable indolizine-based emitters through synthetic modifications at the bromine position. These modifications can enhance thermal stability and tune the emission color, which are crucial for device performance and longevity. nih.gov

Table 2: Properties of Indolizine Derivatives for OLEDs

Derivative ClassKey PropertyApplicationReference
1,2-diphenylindolizine derivativesBlue emission (~450 nm), enhanced thermal stabilityBlue-emitting materials nih.gov
3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI)Blue fluorescence, good stability, electron-transportingHost material for WOLEDs researchgate.netrsc.org

Organic Semiconductors and Photovoltaic Materials

The π-conjugated system of the indolizine core endows it with semiconducting properties, making it a candidate for use in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net The ability to modify the indolizine structure allows for the tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient semiconductor materials. mdpi.com this compound provides a convenient synthetic entry point for creating a variety of functionalized indolizines for these applications.

Dye-Sensitized Solar Cells Components

Dye-sensitized solar cells (DSSCs) are a type of low-cost solar cell that uses a photosensitive dye to absorb sunlight. rsc.org The dye is a crucial component, and its properties largely determine the cell's efficiency. The general structure of these dyes is a donor-π-bridge-acceptor (D-π-A) system. researchgate.net

The indolizine moiety, due to its strong electron-donating character, has been successfully incorporated as the donor component in D-π-A dyes for DSSCs. researchgate.netolemiss.eduepfl.chmst.edu Its planar structure and pro-aromaticity in the donated state contribute to its excellent electron-donating ability. researchgate.net Researchers have synthesized and tested various indolizine-based dyes, demonstrating their potential in DSSC applications. rsc.orgpku.edu.cnresearchgate.net For example, a porphyrin-based dye conjugated to an indolizine donor was designed to extend light absorption into the near-infrared region, achieving a power conversion efficiency of 5.7%. nih.gov The this compound derivative is a valuable precursor in this context, allowing for the attachment of the π-bridge and acceptor units through cross-coupling reactions at the bromine position, thereby facilitating the synthesis of novel and efficient dyes for DSSCs. acs.org

Photoresponsive Materials

The indolizine core structure is recognized for its interesting photophysical properties, which has led to the exploration of its derivatives in the development of photoresponsive materials. chim.it These materials can dynamically alter their properties in response to light, making them valuable for applications in optical storage, biosensing, and smart surfaces. nih.govnih.gov Photoresponsive biomaterials, in particular, have gained attention for their ability to regulate biological interactions with spatiotemporal control. nih.gov

The incorporation of a bromine atom at the 6-position of the indolizine scaffold can significantly modulate the electronic and photophysical characteristics of the molecule. Halogen substitution is a known strategy for fine-tuning the properties of chromophores. While direct research focusing exclusively on this compound in photoresponsive materials is specific, the principles of molecular design suggest its utility. The synthesis of polymers with photoresponsive units, such as spiropyrans, incorporated into the main chain demonstrates a common strategy for creating these advanced materials. nih.gov The functionalization of the indolizine core, including through halogenation, makes it a candidate for incorporation into such polymeric systems or for use as a standalone photochromic molecule. chim.itnih.gov The development of these materials often involves creating polymers that can alter their optical properties, such as absorption or fluorescence, upon light irradiation. nih.gov

Fluorescent Sensors for Various Analytes (e.g., metal ions, pH, volatile organic compounds)

The inherent fluorescence of the indolizine scaffold makes it a privileged structure for the development of chemosensors. chim.itresearchgate.net By attaching specific recognition moieties to the indolizine core, researchers can create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength, allowing for sensitive and selective detection. chim.itmdpi.com The this compound derivative serves as a key platform in this context, where the bromine atom can either be part of the final sensor structure, tuning its electronic properties, or act as a synthetic handle for introducing the necessary analyte-binding groups.

Metal Ion Detection: Fluorescent chemosensors are powerful tools for detecting metal ions, which are crucial in biological and environmental systems. mdpi.comnih.govrsc.org Indolizine derivatives have been successfully developed as sensors for various metal ions. For instance, specific indolizine-based sensors have demonstrated the ability to detect first-row transition metal ions such as Fe²⁺, Co²⁺, and Cu²⁺ with high binding constants. mdpi.com The design of these sensors often involves incorporating a receptor unit that selectively binds the metal ion, causing a measurable change in the fluorescence of the indolizine reporter. mdpi.comfrontiersin.org This approach allows for the detection of micromolar concentrations of these ions in aqueous samples. mdpi.com

pH Sensing: The development of fluorescent pH sensors is vital for monitoring pH in biological systems and chemical reactions. nih.govias.ac.in Indolizine-based fluorophores have been engineered to function as effective pH sensors. researchgate.net The sensing mechanism often relies on an intramolecular charge transfer (ICT) process. ias.ac.inresearchgate.net By introducing pH-responsive groups, such as an N,N-dimethylamino group, onto the indolizine framework, the fluorescence emission can be tuned by changes in pH. researchgate.net For example, researchers have developed 3,7-disubstituted indolizine compounds where the protonation state of a functional group in acidic or basic conditions alters the ICT process, leading to a visible color change and a shift in the fluorescence emission wavelength. researchgate.net This allows for ratiometric pH sensing, which is highly reliable as it depends on the ratio of intensities at two different wavelengths rather than a single intensity measurement. ias.ac.in

Table 1: Characteristics of a Representative Indolizine-Based Fluorescent pH Sensor
Compound FeaturepH ConditionEmission Wavelength (λem)Fluorescence IntensityObservationReference
Indolizine with N,N-dimethylamino group pH 7.0 to 3.0Blue-shift (e.g., 522 nm to 476 nm)IncreaseBecomes more fluorescent at lower pH researchgate.net
Indolizine with aldehyde group at C-7 pH 3.0 to 7.0-Dramatic ReductionFluorescence is quenched as pH increases researchgate.net

Volatile Organic Compounds (VOCs) Detection: The detection of volatile organic compounds (VOCs) is critical for environmental monitoring and public health. nih.govrsc.org Fluorescent sensors offer a rapid and sensitive method for VOC detection. mdpi.commyu-group.co.jp A successful strategy involves the synthesis of indolizine-cyclodextrin derivatives. mdpi.com In this system, the cyclodextrin (B1172386) (CD) acts as a host cavity that can encapsulate guest VOC molecules. mdpi.com The indolizine moiety serves as the fluorescent reporter. When a VOC binds within the CD cavity, it can alter the microenvironment of the indolizine fluorophore, leading to a change in its emission intensity. This host-guest complex formation allows for the sensitive detection of aromatic VOCs like benzene (B151609) and toluene. mdpi.com

Fundamental Organic Synthesis Methodologies

Development of Novel Reaction Methodologies

This compound and its isomers are not only synthetic targets but also key substrates in the development of new reaction methodologies. The presence of the C-Br bond provides a reactive site for various transformations, particularly cross-coupling reactions.

One significant advancement is the direct, regioselective lithiation of the indolizine core, followed by halogenation. msu.ru This method provides access to previously hard-to-prepare 5-bromo- and 5-iodoindolizines. msu.ru This strategy overcomes limitations of classical methods like the Tschitschibabin reaction or cycloadditions, which may not easily yield specific halogenated isomers. chim.it

Furthermore, copper-catalyzed reactions have emerged as an efficient way to synthesize bromoindolizines. A three-component reaction involving a pyridine (B92270), a diazo compound, and a bromine source, catalyzed by copper, provides a direct route to bromoindolizine derivatives. beilstein-journals.org These novel methodologies are crucial for expanding the chemical space of accessible indolizine structures.

Table 2: Selected Novel Methodologies for Bromoindolizine Synthesis
MethodologyKey Reagents/CatalystProduct TypeKey FeatureReference
Regioselective Lithiation-Halogenation n-BuLi, CBr₄ (or I₂)5-BromoindolizinesDirect functionalization at the C-5 position. msu.ru
Copper-Catalyzed Three-Component Synthesis Pyridine, Diazo Compound, N-Bromosuccinimide (NBS), Cu(OTf)₂BromoindolizinesEfficient one-pot synthesis from simple precursors. beilstein-journals.org

Preparation of Diversified Molecular Libraries

A central goal in medicinal chemistry and materials science is the creation of molecular libraries—collections of structurally related compounds—for screening and discovery. ufl.edunih.gov this compound is an ideal scaffold for generating such libraries due to the versatility of the carbon-bromine bond as a synthetic handle.

The primary method for diversification is the palladium-catalyzed Suzuki cross-coupling reaction. msu.ru By reacting this compound (or its isomers) with a wide array of arylboronic acids, a diverse library of 6-arylindolizines can be synthesized. This approach was successfully demonstrated in a parallel synthesis format to create a series of 5-arylindolizines from 5-bromo(iodo)indolizine precursors. msu.ru Each member of the library retains the core indolizine structure but possesses a different aryl group, leading to varied steric and electronic properties. This strategy allows for the systematic exploration of structure-activity relationships. The generation of such focused libraries is more efficient than screening large, random collections of compounds. nih.gov

Strategic Intermediate in Complex Molecule Synthesis

Beyond its direct applications, this compound serves as a strategic intermediate in the synthesis of more complex molecules. researchgate.net Its role as a stable, yet reactive, building block is crucial in multi-step synthetic sequences. For example, diethyl this compound-1,3-dicarboxylate has been explicitly identified as a synthetic intermediate. nottingham.ac.uk

The bromo-functionalized indolizine can be converted into other functional groups or used in cycloaddition reactions to build larger heterocyclic systems. Indolizines are known to act as 8π components in [8+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form cycl[3.2.2]azine systems. mdpi.com The bromine substituent on the indolizine ring can influence the reactivity and regioselectivity of these cycloadditions and can be carried through the reaction to be used for further functionalization of the final complex product. The ability to use bromoindolizines in Suzuki couplings also establishes their importance as intermediates, providing a gateway to a wide range of 6-substituted indolizines that would be otherwise difficult to access. msu.ru This makes this compound a valuable and versatile tool for constructing complex molecular architectures. organic-chemistry.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Regioselective Functionalization

A primary challenge in indolizine (B1195054) chemistry is achieving precise control over the position of functional groups (regioselectivity). While methods for functionalizing the five-membered ring are more common, selectively modifying the six-membered ring of the indolizine core remains a significant area for development. mdpi.com Future research will likely focus on creating a broader toolbox of reactions to selectively functionalize positions on the pyridine (B92270) ring of 6-bromoindolizine, especially at positions other than the bromine-bearing C6.

Key areas for exploration include:

Directed Metalation: The use of directing groups to guide metallating agents (lithium or magnesium bases) to specific C-H bonds is a powerful strategy. usp.br Research into new directing groups compatible with the this compound skeleton could enable functionalization at C5, C7, or C8. For instance, studies on related heterocycles have shown that mixed magnesium-lithium bases like TMPMgCl∙LiCl can be highly effective for regioselective functionalization when a strong directing group is present. usp.br

Transition-Metal-Catalyzed C-H Activation: Direct C-H activation/functionalization is a highly atom-economical approach. mdpi.com While palladium is a common catalyst, exploring first-row transition metals like copper, nickel, and cobalt could offer new reactivity and selectivity profiles. nih.govbeilstein-journals.org Developing methods for the regioselective C-H alkenylation, arylation, or alkylation of the six-membered ring, without relying on pre-installed directing groups, is a major goal. mdpi.com

Regiodivergent Protocols: Designing catalytic systems where selectivity can be switched to target different positions on the indolizine ring is a highly sought-after goal. This could be achieved by tuning catalyst ligands, bases, or other reaction parameters. rsc.org For example, in some indolizine syntheses, the choice of base has been shown to be a crucial factor in determining the predominant regioisomer formed. rsc.org

A summary of potential regioselective functionalization strategies is presented below.

StrategyCatalyst/Reagent ExampleTarget Position(s)Potential Outcome
Directed MetalationTMPMgCl∙LiClC5, C7, C8Introduction of electrophiles at specific sites on the six-membered ring. usp.br
C-H Borylation[Ir(OMe)(COD)]2C5Installation of a boronate ester for subsequent cross-coupling reactions. usp.br
C-H ArylationPd(OAc)2C7, C8Direct formation of C-C bonds with aryl halides. mdpi.com
N-Sulfonamide RearrangementBase-mediatedC3Functionalization of the five-membered ring via a novel N-C migration. rsc.org

Exploration of New Reactivity Modes and Catalytic Transformations

The bromine atom at the C6 position makes this compound an ideal substrate for a wide range of cross-coupling reactions. However, there is significant room to explore novel catalytic transformations that go beyond standard protocols.

Future research directions include:

Bimetallic Catalysis: The use of two distinct metals that work cooperatively can unlock new reaction pathways and enhance catalytic activity. rsc.orgnsf.gov A heterobinuclear catalyst, for example, could activate the this compound substrate and a coupling partner simultaneously, potentially leading to milder reaction conditions and improved yields. nsf.gov

Metalloradical Catalysis (MRC): This emerging field uses metal-centered radicals as one-electron catalysts to control homolytic radical reactions. nih.gov Applying MRC to this compound could enable novel transformations that are inaccessible through traditional two-electron pathways, offering unique control over reactivity and selectivity. nih.gov

Photoredox Catalysis: Light-driven catalytic cycles offer a green and powerful method for forging new bonds. Exploring the combination of photoredox catalysis with nickel or copper catalysts could facilitate challenging cross-coupling reactions involving this compound, such as C-N or C-S bond formation, under exceptionally mild conditions.

Catalytic Annulation Reactions: Developing new cascade reactions that use the this compound core as a building block to construct more complex, polycyclic N-heterocycles is a promising avenue. scispace.comrsc.org This could involve palladium-catalyzed reactions where an initial coupling at the C6 position is followed by an intramolecular cyclization to build new rings onto the indolizine framework. organic-chemistry.org

Advanced Computational Modeling for Predictive Design

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, accelerating the design of new derivatives with desired properties. escholarship.org

Future applications in the study of this compound include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the reaction pathways of novel synthetic methods, identifying key intermediates and transition states. acs.org This understanding can guide the optimization of reaction conditions to improve yields and selectivity.

Predictive Docking and Virtual Screening: For medicinal chemistry applications, molecular docking simulations can predict how this compound derivatives will bind to biological targets, such as enzymes or receptors. nih.govnih.govijper.org This allows for the in silico screening of large virtual libraries to prioritize the synthesis of compounds with the highest potential for biological activity. nih.govnih.gov

Property Prediction: Computational models can predict the photophysical properties (e.g., fluorescence) of new derivatives. acs.org This is particularly relevant for materials science applications, where indolizines are being explored as aggregation-induced emission (AIE) luminogens for technologies like organic light-emitting diodes (OLEDs). acs.org Structural investigations using single-crystal X-ray diffraction combined with computational modeling can reveal how molecular packing influences emission behavior. acs.org

Computational MethodApplication for this compoundKey Insights
Density Functional Theory (DFT)Elucidating reaction mechanisms.Understanding reaction pathways and optimizing synthetic conditions. acs.org
Molecular DockingPredicting binding to biological targets.Identifying potential drug candidates and guiding lead optimization. nih.govijper.org
Molecular Dynamics (MD) SimulationsSimulating protein-ligand stability.Assessing the stability of the compound in a biological target's binding pocket. nih.gov
Quantum Chemistry NMR PredictionsConfirming molecular structures.Validating the structures of novel, complex derivatives. escholarship.org

Multi-Omics Integration for Mechanistic Understanding in Biological Systems

When a this compound derivative shows promise as a therapeutic agent, understanding its precise mechanism of action within a biological system is crucial. Multi-omics—the integration of data from genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to this challenge. mdpi.comnih.gov

Future research should leverage these technologies to:

Identify Molecular Targets: By treating cells with a bioactive this compound derivative and analyzing the resulting changes across the proteome and transcriptome, researchers can identify which proteins and pathways are directly affected. rsc.org

Elucidate Drug Effects: Integrating different omics layers provides a comprehensive picture of a compound's impact, from changes in gene expression (transcriptomics) to alterations in protein abundance (proteomics) and metabolic activity (metabolomics). nih.govcmbio.io This can reveal not only the intended therapeutic effects but also potential off-target effects.

Discover Biomarkers: A multi-omics approach can help identify biomarkers that predict a patient's response to a potential drug, a key step toward personalized medicine. mdpi.com By correlating molecular signatures with treatment outcomes, it becomes possible to select patients who are most likely to benefit.

The integration of these complex datasets allows researchers to move beyond a single-target view and understand the systemic impact of a compound, which is critical for developing safer and more effective drugs. mdpi.comnih.gov

Sustainable and Scalable Synthesis of Bromoindolizine Derivatives

As interest in this compound and its derivatives grows, the development of environmentally friendly and scalable synthetic methods becomes increasingly important. scispace.comresearchgate.net

Future efforts should focus on:

Solvent-Free and Aqueous Reactions: Designing reactions that minimize or eliminate the use of hazardous organic solvents is a core principle of green chemistry. nih.gov This includes exploring solvent-free conditions, often aided by techniques like microwave irradiation, or using water as the reaction medium. scispace.com

Use of Greener Catalysts: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic earth-abundant metals (like iron or copper) is a key goal. nih.gov Developing highly efficient catalytic systems based on these metals would significantly improve the sustainability of indolizine synthesis. beilstein-journals.org

Multi-Component Reactions (MCRs): MCRs, where three or more starting materials are combined in a single step to form a complex product, are highly efficient. rsc.org Designing new MCRs to build the this compound core or to functionalize it would reduce waste, save energy, and streamline the synthetic process.

Flow Chemistry: Converting key synthetic steps from batch processing to continuous flow systems can improve safety, consistency, and scalability, making the production of bromoindolizine derivatives more suitable for industrial applications.

Emerging Applications in Interdisciplinary Fields

The unique properties of the indolizine core suggest that this compound derivatives could find applications beyond their traditional roles. The bromine atom provides a convenient point for attaching various functional units, expanding their utility.

Promising interdisciplinary applications to be explored include:

Materials Science: Indolizines are known for their fluorescence properties and have been investigated for use in organic electronics. nih.govchim.it The development of novel this compound-based materials could lead to new organic semiconductors, fluorescent probes for biological imaging, and sensors for detecting specific molecules or ions. chim.it The field of aggregation-induced emission (AIE) is particularly promising, where indolizine derivatives could be engineered for solid-state lighting applications. acs.org

Chemical Biology: Functionalized this compound derivatives can be designed as chemical probes to study biological processes. For example, they could be converted into bioprobes for detecting pH changes within cells or for labeling specific cellular compartments like lipid droplets. chim.it

Photopharmacology: By incorporating photoswitchable groups onto the this compound scaffold, it may be possible to create "photo-pharmacological" agents whose biological activity can be turned on and off with light. This would allow for precise spatial and temporal control over drug action, minimizing side effects.

Conclusion

Summary of Key Research Achievements

Research on 6-bromoindolizine has led to significant advancements in synthetic organic chemistry. The development of various synthetic routes to the core structure and its derivatives has provided chemists with a valuable and versatile heterocyclic building block. The exploration of its reactivity, particularly in cross-coupling and cycloaddition reactions, has opened up new avenues for the construction of complex molecular architectures. The ability to selectively functionalize the indolizine (B1195054) ring at multiple positions has been a key achievement, enabling the synthesis of a wide array of novel compounds.

Outlook on the Continued Significance of this compound in Academic Research

The importance of this compound in academic research is expected to continue to grow. Its utility as a synthetic intermediate will likely be exploited in the total synthesis of increasingly complex natural products. Furthermore, as the demand for new therapeutic agents continues, the this compound scaffold will remain an attractive starting point for the design and synthesis of novel pharmacologically active compounds. Future research will likely focus on developing even more efficient and sustainable synthetic methods, exploring new types of reactions, and further investigating the potential of its derivatives in medicinal chemistry and materials science.

Q & A

Q. How can mechanistic contradictions in this compound’s reactivity be resolved (e.g., unexpected regioselectivity in cross-coupling)?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to identify competing factors (e.g., steric hindrance vs. electronic effects). Use kinetic isotope effects or Hammett plots to differentiate mechanisms. Compare experimental results with DFT-derived transition-state models to pinpoint discrepancies .

Q. What interdisciplinary approaches resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct a scoping review of existing literature to map contradictions (e.g., varying IC50_{50} values). Use meta-analysis to assess methodological heterogeneity (e.g., cell line variability, assay protocols). Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) and publish negative results to reduce bias .

Q. How can computational models predict this compound’s reactivity in unexplored reaction environments (e.g., photoredox catalysis)?

  • Methodological Answer : Train machine learning models on existing indolizine reaction datasets. Validate predictions with high-throughput experimentation (HTE). Use molecular dynamics simulations to assess solvent-cage effects on radical intermediates. Cross-reference computed redox potentials with experimental cyclic voltammetry .

Methodological Frameworks for Rigorous Research

Q. What criteria ensure a well-constructed research question for this compound studies?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty: "How does this compound’s electronic profile influence its catalytic activity in C–H functionalization compared to non-brominated analogs?"
  • Feasibility: Limit variables (e.g., solvent, temperature) to ensure reproducibility .

Q. How should researchers address conflicting data in structure-activity relationship (SAR) studies?

  • Answer : Implement the PICO framework (Population: compound derivatives; Intervention: bromine substitution; Comparison: non-halogenated indolizines; Outcome: activity metrics). Use sensitivity analysis to weigh experimental error vs. true biological variation .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s reaction yield data?

  • Answer : Use ANOVA to compare multiple reaction conditions. Apply Grubbs’ test to identify outliers in replicate experiments. Report confidence intervals (95%) and effect sizes to contextualize significance .

Q. How should researchers present contradictory spectroscopic data in publications?

  • Answer : Include raw data in supplementary materials. Annotate spectra to highlight ambiguous peaks and propose alternative interpretations (e.g., rotamers vs. impurities). Use tables to compare observed vs. literature values for key signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.